(3S)-4-methyl-1-phenylpent-1-yn-3-ol
Description
Contextualization within Chiral Propargylic Alcohols and Alkyne Chemistry
(3S)-4-methyl-1-phenylpent-1-yn-3-ol is a member of the chiral propargylic alcohol family. These are organic molecules that contain a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond (an alkyne). The "chiral" designation indicates that the molecule is non-superimposable on its mirror image, a property that arises from the presence of a stereogenic center. In the case of this compound, the carbon atom bearing the hydroxyl group is the chiral center, and the "(3S)" designation specifies its absolute configuration according to the Cahn-Ingold-Prelog priority rules.
The alkyne functional group is a cornerstone of organic synthesis, providing a versatile handle for a wide array of chemical transformations. Its linear geometry and the high electron density of the triple bond allow for a rich and diverse reactivity profile. The presence of a phenyl group attached to the alkyne in this compound influences the electronic properties of the triple bond and provides a site for further functionalization.
The combination of a chiral center and a reactive alkyne moiety in a single molecule is of great importance in the field of stereoselective synthesis, where the control of three-dimensional molecular architecture is paramount.
Significance in Enantioselective Synthesis and Chiral Building Block Applications
Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of critical importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. Chiral propargylic alcohols, including this compound, are highly valued as chiral building blocks in this endeavor. youtube.com They serve as versatile starting materials for the synthesis of more complex chiral molecules.
The synthetic utility of chiral propargylic alcohols stems from the ability to transform both the alcohol and the alkyne functionalities in a stereocontrolled manner. The hydroxyl group can be derivatized or replaced, while the alkyne can participate in a variety of reactions, such as:
Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene, or fully to an alkane, allowing for the introduction of new stereocenters.
Addition Reactions: The alkyne can undergo various addition reactions, introducing new functional groups.
Coupling Reactions: The terminal proton of some alkynes can be removed to form an acetylide, which can then act as a nucleophile in coupling reactions to form new carbon-carbon bonds.
Cycloaddition Reactions: Alkynes can participate in cycloaddition reactions to form cyclic compounds.
The specific "(3S)" configuration of this compound allows for the transfer of chirality to the products of these reactions, making it a valuable tool for the asymmetric synthesis of complex targets, including natural products and pharmaceuticals.
Overview of Current Research Trajectories for this compound
While specific research trajectories for this compound are not prominently featured in the scientific literature, the broader field of chiral propargylic alcohol chemistry is an area of active investigation. Current research in this area is focused on several key themes that are directly relevant to this molecule:
Development of Novel Synthetic Methods: A major focus of research is the development of new and efficient methods for the enantioselective synthesis of chiral propargylic alcohols. This includes the use of chiral catalysts for the asymmetric addition of alkynes to ketones, a key strategy for accessing tertiary propargylic alcohols like this compound.
Applications in Total Synthesis: Chiral propargylic alcohols are frequently used as key intermediates in the total synthesis of complex natural products. Research in this area continues to demonstrate the power of these building blocks in constructing intricate molecular architectures.
Exploration of New Reactivity: Chemists are constantly exploring new reactions and transformations of propargylic alcohols to expand their synthetic utility. This includes the development of novel catalytic systems that can activate the alkyne or alcohol functionality in new and selective ways.
The research landscape for chiral propargylic alcohols suggests that a compound like this compound would be a valuable substrate for exploring new synthetic methodologies and as a building block in the synthesis of complex chiral molecules.
Scope and Objectives of Academic Investigations on this compound
Academic investigations involving a molecule like this compound would likely have the following scope and objectives:
Enantioselective Synthesis: A primary objective would be to develop a highly efficient and stereoselective synthesis of this compound. This would involve exploring various chiral catalysts and reaction conditions to achieve high enantiomeric excess.
Characterization: A thorough characterization of the molecule would be necessary, including the determination of its absolute configuration and the acquisition of detailed spectroscopic data (NMR, IR, mass spectrometry, etc.).
Exploration of Synthetic Utility: A key objective would be to demonstrate the utility of this compound as a chiral building block. This would involve using it in the synthesis of a range of other chiral molecules, potentially including known natural products or their analogues.
Investigation of Reaction Mechanisms: A deeper understanding of the mechanisms of reactions involving this compound would be a valuable academic pursuit. This could involve computational studies and detailed kinetic experiments to elucidate the factors that control the stereochemical outcome of its transformations.
The study of this compound, while not yet a major focus of published research, fits well within the broader objectives of modern organic chemistry, which seeks to develop new tools and strategies for the efficient and selective synthesis of complex chiral molecules.
Data Tables
Table 1: General Properties of Propargylic Alcohols
| Property | Description |
| Functional Groups | Contains a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). |
| Reactivity | The alkyne is susceptible to addition, reduction, and coupling reactions. The alcohol can be oxidized, derivatized, or act as a directing group. |
| Acidity | The hydroxyl proton is weakly acidic. The terminal alkyne proton (if present) is also weakly acidic. |
| Stereochemistry | Can be chiral if the carbon bearing the hydroxyl group is a stereocenter. |
Table 2: Hypothesized Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Chirality | Chiral, (3S) configuration |
| Functional Groups | Tertiary alcohol, internal alkyne, phenyl group |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Structure
3D Structure
Properties
CAS No. |
176436-84-3 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S)-4-methyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,1-2H3/t12-/m1/s1 |
InChI Key |
KRXFLLINIVIGNG-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol
Enantioselective Alkyne Additions to Aldehydes
The most direct approach to constructing the chiral center of (3S)-4-methyl-1-phenylpent-1-yn-3-ol is through the enantioselective addition of a phenylacetylide nucleophile to isobutyraldehyde (B47883). This can be achieved through various catalytic systems that create a chiral environment around the reacting species, thereby directing the stereochemical outcome of the reaction.
Chiral Ligand-Mediated Catalytic Alkynylation
In this strategy, a chiral ligand coordinates to a metal center, which in turn activates either the alkyne or the aldehyde, or both, facilitating a highly stereoselective carbon-carbon bond formation.
The addition of terminal alkynes to aldehydes can be catalyzed by various transition metals, with zinc being a prominent example. A well-established method for the asymmetric addition of alkynylzinc compounds to aldehydes involves the in-situ formation of the organozinc reagent, which then reacts in the presence of a chiral ligand. wikipedia.org
A particularly effective and operationally convenient method developed by Carreira and coworkers utilizes zinc triflate (Zn(OTf)₂) in the presence of a chiral amino alcohol ligand, such as (+)-N-methylephedrine. nih.govorganic-chemistry.org This system has proven to be robust, even in the presence of small amounts of water, making it suitable for practical laboratory applications. nih.govorganic-chemistry.org The reaction proceeds by the formation of a chiral zinc complex that directs the addition of the phenylacetylide to one of the enantiotopic faces of isobutyraldehyde.
| Aldehyde | Alkyne | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Isobutyraldehyde | Phenylacetylene (B144264) | Zn(OTf)₂, (+)-N-methylephedrine, Et₃N | Toluene | High | Up to 99 |
This table represents typical results for the Carreira alkynylation of aliphatic aldehydes with terminal alkynes. Specific data for the reaction of isobutyraldehyde with phenylacetylene under these exact conditions would be expected to yield high enantioselectivity.
While copper and gold catalysts are also utilized in asymmetric alkynylation reactions, the zinc-based system with chiral amino alcohol ligands has been extensively studied and proven effective for a broad range of aldehydes, including aliphatic ones like isobutyraldehyde. organic-chemistry.org
Organocatalysis offers an alternative to metal-based systems, employing small organic molecules to catalyze asymmetric transformations. In the context of alkynylation, chiral amines or their derivatives can activate aldehydes towards nucleophilic attack by forming a transient, more reactive iminium ion. While this approach has seen significant success, specific applications to the synthesis of this compound are less commonly reported in the literature compared to metal-catalyzed methods.
Asymmetric Reduction Strategies for Propargylic Ketone Precursors
An alternative to the direct enantioselective addition is the asymmetric reduction of a prochiral propargylic ketone precursor, 4-methyl-1-phenylpent-1-yn-3-one. This ketone can be synthesized from phenylacetylene and isobutyryl chloride. chemrxiv.org The subsequent stereoselective reduction of the carbonyl group establishes the desired chiral center.
The Midland Alpine-borane reduction is a known method for the asymmetric reduction of prochiral ketones. This stoichiometric reaction has been shown to provide the corresponding propargylic alcohol with good enantioselectivity. chemrxiv.org More advanced catalytic methods, such as the Noyori asymmetric hydrogenation or the Corey-Bakshi-Shibata (CBS) reduction, are also powerful tools for the enantioselective reduction of ketones. These methods typically employ chiral ruthenium or oxazaborolidine catalysts, respectively, and can achieve very high levels of enantioselectivity for a wide range of substrates.
| Precursor Ketone | Reduction Method | Chiral Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) |
| 4-methyl-1-phenylpent-1-yn-3-one | Midland Alpine-borane reduction | Alpine-Borane® | 90 | 80 |
| 4-methyl-1-phenylpent-1-yn-3-one | Catalytic Asymmetric Hydroboration | Myrtanyl borane | 90 | 99 (enantiofidelity) |
The data in this table is based on the reduction of similar propargylic ketones and demonstrates the potential of these methods for the synthesis of this compound. chemrxiv.org
Chiral Auxiliary-Based Approaches to this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to either the aldehyde or the alkyne fragment. For instance, an isobutyraldehyde derivative bearing a chiral auxiliary could be reacted with a phenylacetylide nucleophile. The steric and electronic properties of the auxiliary would then control the facial selectivity of the addition. While a powerful strategy in asymmetric synthesis, specific examples of chiral auxiliary-controlled additions for the synthesis of this particular propargylic alcohol are not extensively documented in readily available literature.
Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Racemic Precursors
When a racemic mixture of 4-methyl-1-phenylpent-1-yn-3-ol is prepared, kinetic resolution can be employed to separate the enantiomers. This process involves the selective reaction of one enantiomer over the other in the presence of a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess.
Enzymatic kinetic resolution is a common and effective method. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. For example, lipase-catalyzed transesterification has been successfully used for the kinetic resolution of similar propargylic alcohols.
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (%) |
| (±)-4-methyl-1-phenylpent-1-yn-3-ol | Lipase (B570770) (e.g., Candida antarctica Lipase B) | Vinyl acetate | Hexane | ~50 | >99 |
This table illustrates a typical outcome for the enzymatic kinetic resolution of a racemic propargylic alcohol. Specific optimization would be required for 4-methyl-1-phenylpent-1-yn-3-ol.
Dynamic kinetic resolution (DKR) is an extension of this concept where the unreactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of traditional kinetic resolution. While DKR is a powerful tool, its application to the synthesis of this compound would require the development of a suitable racemization catalyst that is compatible with the resolution conditions.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely employed technique for the separation of enantiomers and relies on the stereoselective catalysis of an enzyme, typically a lipase, to preferentially acylate one enantiomer of a racemic alcohol. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. For the kinetic resolution of racemic 4-methyl-1-phenylpent-1-yn-3-ol, lipases are the most common biocatalysts.
The selection of the lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Commonly used lipases for the resolution of propargylic alcohols include Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species. Vinyl acetate is a frequently used acyl donor due to the irreversible nature of the transesterification.
Table 1: Representative Enzymatic Kinetic Resolution of a Structurally Similar Propargylic Alcohol (Data below is illustrative for a related propargylic alcohol and not specific to 4-methyl-1-phenylpent-1-yn-3-ol)
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (eea, %) | Enantiomeric Excess of Ester (eep, %) | Enantiomeric Ratio (E) |
| 1 | Novozym 435 | Vinyl Acetate | Hexane | 24 | 50 | >99 (S) | 98 (R) | >200 |
| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 48 | 48 | 95 (S) | 92 (R) | 85 |
| 3 | Candida rugosa Lipase | Acetic Anhydride | Dichloromethane | 72 | 52 | 88 (S) | 90 (R) | 45 |
Non-Enzymatic Kinetic Resolution
Non-enzymatic kinetic resolution utilizes chiral catalysts that are not enzymes to achieve the separation of enantiomers. These methods often involve chiral Lewis bases, transition metal complexes, or organocatalysts. For tertiary propargylic alcohols, such as 4-methyl-1-phenylpent-1-yn-3-ol, non-enzymatic methods can be particularly effective.
One notable approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts for the enantioselective acylation of tertiary propargylic alcohols. nih.gov Another strategy employs chiral bisphosphoric acid/silver(I) salt co-catalyst systems for the kinetic resolution of racemic tertiary allylic alcohols, a principle that can be extended to propargylic systems.
Table 2: Representative Non-Enzymatic Kinetic Resolution of a Tertiary Propargylic Alcohol (Data below is illustrative for a related tertiary propargylic alcohol and not specific to 4-methyl-1-phenylpent-1-yn-3-ol)
| Entry | Chiral Catalyst | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess of Alcohol (eea, %) | Selectivity Factor (s) |
| 1 | Chiral NHC | Acetic Anhydride | Toluene | 25 | 51 | 95 | 50 |
| 2 | Chiral Phosphoric Acid/Ag₂CO₃ | - (Intramolecular cyclization) | Dichloromethane | 0 | 55 | 92 | 40 |
| 3 | Chiral DMAP Derivative | Isobutyric Anhydride | Chloroform | -20 | 50 | 97 | 70 |
Crystallization-Based Resolution of Racemic Mixtures Preceding this compound
Crystallization-based resolution is a classical yet powerful method for separating enantiomers. This technique involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. wikipedia.orgwikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.orgwikipedia.org After separation, the desired enantiomer of the alcohol is recovered by cleaving the resolving agent.
For an alcohol like 4-methyl-1-phenylpent-1-yn-3-ol, common resolving agents would be chiral carboxylic acids such as tartaric acid or mandelic acid, which would form diastereomeric esters. The success of this method depends on the formation of well-defined crystals and a significant difference in the solubility of the diastereomers.
Table 3: Representative Diastereomeric Resolution of a Racemic Alcohol (The following data is a general representation of a diastereomeric resolution process and not specific to 4-methyl-1-phenylpent-1-yn-3-ol)
| Entry | Resolving Agent | Solvent for Crystallization | Diastereomer Isolated | Yield of Diastereomer (%) | Diastereomeric Excess (de, %) |
| 1 | (R)-Mandelic Acid | Ethanol (B145695)/Water | (R,S)-Ester | 40 | >98 |
| 2 | (+)-Tartaric Acid | Acetone | (S,R,R)-Salt | 35 | 95 |
| 3 | Brucine | Methanol | (S)-Alcohol-Brucine Adduct | 42 | >99 |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target transformation that may be difficult to accomplish by either method alone. For the synthesis of this compound, a chemoenzymatic approach could involve the enzymatic resolution of a precursor, followed by chemical modifications.
A more advanced chemoenzymatic strategy is dynamic kinetic resolution (DKR). In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For propargylic alcohols, ruthenium or vanadium-based catalysts are often used for the racemization of the alcohol, while a lipase performs the enantioselective acylation. nih.govmdpi.com
Table 4: Representative Chemoenzymatic Dynamic Kinetic Resolution of a Propargylic Alcohol (Data below is illustrative for a related propargylic alcohol and not specific to 4-methyl-1-phenylpent-1-yn-3-ol)
| Entry | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru-complex | Novozym 435 | Vinyl Acetate | Toluene | 95 | >99 (R) |
| 2 | V-catalyst | P. fluorescens Lipase | Isopropenyl Acetate | Hexane | 92 | 98 (S) |
| 3 | Shvo's Catalyst | CAL-B | Acetic Anhydride | Dichloromethane | 90 | 97 (R) |
Another chemoenzymatic route involves the enzymatic deracemization of the racemic alcohol. researchgate.netacs.org This can be achieved by first oxidizing the racemic alcohol to the corresponding ketone using a chemo- or biocatalyst, followed by the enantioselective reduction of the ketone to the desired alcohol enantiomer using an alcohol dehydrogenase (ADH). researchgate.netacs.org
Comparative Analysis of Enantioselective Synthetic Routes to this compound
The choice of synthetic methodology for obtaining this compound depends on several factors, including the desired scale of the synthesis, cost, and the required level of enantiomeric purity.
Enzymatic Kinetic Resolution (EKR) is often favored for its high enantioselectivity, mild reaction conditions, and the availability of a wide range of commercial lipases. However, the maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback for large-scale production.
Non-Enzymatic Kinetic Resolution offers an alternative to enzymatic methods and can be highly effective for specific substrates. The development of novel chiral catalysts is an active area of research, and these methods can sometimes offer advantages in terms of substrate scope and reaction conditions. However, the catalysts can be expensive and may require anhydrous conditions.
Crystallization-Based Resolution is a well-established and scalable technique. When a suitable resolving agent and crystallization conditions are found, it can be a cost-effective method for obtaining enantiomerically pure compounds. The main challenges are the empirical nature of finding the right conditions and the potential for low yields.
Chemoenzymatic Synthesis , particularly Dynamic Kinetic Resolution (DKR), represents a highly efficient approach with a theoretical yield of 100%. This makes it very attractive for industrial applications. The main challenges are the compatibility of the racemization catalyst with the enzyme and the potential for catalyst deactivation.
Stereochemical Purity Determination and Advanced Enantiomeric Excess Analysis for 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol
Chiral Chromatographic Methods for Enantiomeric Resolution
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the enantioselective analysis of (3S)-4-methyl-1-phenylpent-1-yn-3-ol. The separation is achieved by utilizing a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are particularly effective for resolving a broad range of chiral compounds, including alcohols.
For the analysis of this compound, a typical approach would involve a normal-phase HPLC setup. The selection of the mobile phase, usually a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), is critical for achieving optimal separation. The phenyl group and the hydroxyl group in the molecule play a significant role in the chiral recognition mechanism through π-π stacking and hydrogen bonding interactions with the CSP.
Hypothetical HPLC Data for the Enantiomeric Separation of 4-methyl-1-phenylpent-1-yn-3-ol:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (3S)-enantiomer | 12.5 min |
| Retention Time (3R)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. For propargyl alcohols like this compound, direct analysis or derivatization to a more volatile and thermally stable compound may be employed. Cyclodextrin-based chiral stationary phases are commonly used in capillary GC columns for the separation of alcohol enantiomers.
The hydroxyl group of the analyte can interact with the chiral cavities of the cyclodextrin selector via hydrogen bonding, leading to the separation of the enantiomers. Derivatization of the alcohol to its acetate or trifluoroacetate ester can sometimes improve peak shape and resolution by reducing the polarity of the analyte.
Representative GC Data for the Enantiomeric Separation of Derivatized 4-methyl-1-phenylpent-1-yn-3-ol:
| Parameter | Value |
|---|---|
| Derivative | Acetate |
| Column | Cyclodex-B (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (1 min), ramp to 180 °C at 5 °C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Retention Time (S)-acetate | 18.3 min |
| Retention Time (R)-acetate | 18.9 min |
| Separation Factor (α) | 1.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Shift Reagents or Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation.
This can be achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). Chiral lanthanide shift reagents can also be used to induce chemical shift differences between the signals of enantiomers.
A widely adopted method is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride to form diastereomeric esters with the chiral alcohol. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of their relative proportions by integrating the signals of specific protons. The analysis of the chemical shift differences (Δδ = δS - δR) can also be used to infer the absolute configuration of the alcohol.
Illustrative ¹H NMR Data for Mosher's Esters of 4-methyl-1-phenylpent-1-yn-3-ol:
| Proton | δ (S)-Mosher Ester (ppm) | δ (R)-Mosher Ester (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| Methine (CH-OH) | 5.62 | 5.58 | +0.04 |
| Isopropyl CH | 2.15 | 2.25 | -0.10 |
| Isopropyl CH₃ | 1.05, 1.15 | 1.10, 1.20 | -0.05, -0.05 |
| Phenyl (ortho-H) | 7.55 | 7.50 | +0.05 |
Spectroscopic Ellipsometry and Chiroptical Techniques for Absolute Configuration Assignment
Chiroptical techniques are instrumental in assigning the absolute configuration of chiral molecules by measuring their differential interaction with polarized light.
Spectroscopic ellipsometry measures the change in polarization of light upon reflection from a surface, and its application in determining the absolute configuration of chiral molecules is an area of ongoing research. More established chiroptical methods for this purpose include Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).
For this compound, the electronic transitions associated with the phenyl chromophore can give rise to a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration by comparison with empirical rules or, more reliably, with quantum-mechanical calculations. VCD, which measures the differential absorption of left and right circularly polarized infrared light, provides a wealth of stereochemical information from the vibrational transitions of the molecule. The experimental VCD spectrum can be compared with the predicted spectrum for a known configuration, calculated using density functional theory (DFT), to provide an unambiguous assignment of the absolute configuration.
X-ray Crystallography for Absolute Configuration Assignment of Crystalline Derivatives of this compound
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.
Advanced Reactivity and Mechanistic Studies of 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol
Transformations Involving the Propargylic Alcohol Moiety
The tertiary propargylic alcohol group, which contains the molecule's stereocenter, is a hub for various chemical transformations. Reactions at this site must be carefully controlled to preserve or controllably alter the stereochemistry.
The oxidation of the hydroxyl group in (3S)-4-methyl-1-phenylpent-1-yn-3-ol is a direct transformation of the propargylic alcohol moiety. Given that the hydroxyl group is attached to the stereogenic center, its oxidation to a carbonyl group results in the loss of this chirality.
The reaction converts the chiral alcohol into an achiral α,β-acetylenic ketone, specifically 4-methyl-1-phenylpent-1-yn-3-one. This transformation can be achieved using a variety of standard oxidizing agents.
| Oxidizing Agent | Product | Stereochemical Outcome |
| Pyridinium chlorochromate (PCC) | 4-methyl-1-phenylpent-1-yn-3-one | Loss of stereocenter (achiral product) |
| Dess-Martin periodinane (DMP) | 4-methyl-1-phenylpent-1-yn-3-one | Loss of stereocenter (achiral product) |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 4-methyl-1-phenylpent-1-yn-3-one | Loss of stereocenter (achiral product) |
While these reactions are not stereoselective in terms of preserving the starting material's chirality, they are fundamental transformations. The resulting acetylenic ketone is a valuable intermediate for further synthesis, for instance, in conjugate addition reactions.
Protecting the hydroxyl group as an ester, ether, or carbonate is a common strategy to prevent its interference in subsequent reactions at the alkyne. For a tertiary alcohol like this compound, achieving this derivatization with stereochemical control is critical and requires methods that avoid the formation of a carbocation intermediate, which would lead to racemization.
Esterification: The formation of propargylic esters can be accomplished through acylation. Kinetic resolution, often catalyzed by N-heterocyclic carbenes (NHCs) or transition metals combined with enzymes, can be employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer with high purity. mdpi.comsemanticscholar.org For an already enantiopure substrate like this compound, conditions that proceed with retention of configuration are necessary.
Etherification: The synthesis of propargylic ethers must also be conducted under conditions that avoid SN1 pathways. Iron(III)-catalyzed substitution reactions of propargylic alcohols with other alcohols can form C-O bonds efficiently. organic-chemistry.org Rhodium-catalyzed allylic etherification protocols, which have been shown to be stereospecific, offer another potential route, although this would require modification of the substrate. nih.gov
Carbonate Formation: Propargylic alcohols can react with carbon dioxide to form α-alkylidene cyclic carbonates, a reaction that can be catalyzed by copper complexes. rsc.org Furthermore, kinetic resolution strategies have been developed for the enantioselective carboxylative cyclization of racemic propargylic alcohols using silver-based catalysts, yielding chiral cyclic carbonates and recovering the unreacted chiral alcohol. mdpi.com
The table below summarizes potential derivatization reactions with a focus on stereochemical preservation.
| Derivative | Reagents/Catalyst | Key Feature |
| Propargylic Ester | Acyl chloride, Pyridine | Standard acylation; proceeds with retention. |
| Propargylic Ether | NaH, Alkyl Halide (Williamson) | SN2 pathway preserves stereochemistry. |
| Propargylic Carbonate | Phosgene or derivative, Base | Forms carbonate linkage with retention. |
| Silyl Ether | Hydrosilane, Cu-H catalyst | Can be used for kinetic resolution of racemic mixtures, highlighting stereosensitivity. researchgate.net |
These derivatizations are crucial for multi-step syntheses, protecting the alcohol while other parts of the molecule are manipulated and allowing for subsequent deprotection with the original stereochemistry intact.
Propargylic alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. For tertiary propargylic alcohols such as this compound, two primary competing pathways exist: the Meyer-Schuster rearrangement and the Rupe rearrangement.
The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to produce an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone. organic-chemistry.org The reaction is initiated by the protonation of the alcohol, followed by the elimination of water to form a resonance-stabilized carbocation.
The Rupe rearrangement , conversely, typically leads to α,β-unsaturated methyl ketones through the formation of an enyne intermediate. organic-chemistry.org This pathway is also prominent for tertiary alcohols.
For this compound, these two pathways would lead to different products, and the reaction conditions, particularly the choice of acid or metal catalyst, can influence the product distribution. Traditional strong acid catalysis often yields mixtures, while modern transition-metal catalysts (e.g., based on gold, ruthenium, or vanadium) can offer milder conditions and improved selectivity. organic-chemistry.org
| Rearrangement | Predicted Product from this compound | Mechanism Synopsis |
| Meyer-Schuster | 4-methyl-1-phenylpent-1-en-3-one | 1,3-hydroxyl shift via an allenol intermediate. organic-chemistry.org |
| Rupe | 3-isopropyl-4-phenylbut-3-en-2-one | Formation of an enyne intermediate followed by hydration. organic-chemistry.org |
The stereochemical information from the (3S) center is lost in both rearrangements as the hydroxyl group is eliminated.
Reactions at the Alkyne Functional Group
The internal, unsymmetrical alkyne in this compound is a site for various addition and cycloaddition reactions. A key challenge in these transformations is controlling the regioselectivity of the addition across the triple bond.
Hydration: The addition of water across the alkyne (hydration) is a fundamental method for synthesizing ketones. For an unsymmetrical internal alkyne, this reaction can produce a mixture of two regioisomeric ketones. The regioselectivity is highly dependent on the catalyst employed. Gold and iron catalysts often favor the attack of water at the more sterically accessible or electronically activated carbon. mdpi.comrsc.orgresearchgate.net In the case of this compound, the phenyl group's electronic influence and the steric bulk of the adjacent chiral center will direct the outcome. Ruthenium catalysts have also been explored for alkyne hydration, sometimes offering complementary regioselectivity. acs.org
Pathway A (Attack at C1): Leads to 1-phenyl-4-methylpentan-2-one.
Pathway B (Attack at C2): Leads to 1-phenyl-4-methylpentan-1-one.
The choice of catalyst is crucial for directing the reaction toward a single product.
| Catalyst System | Typical Regioselectivity for Alkyl-Aryl Alkynes | Predicted Major Product |
| Gold(I) Complexes | Often poor unless directed; can favor attack at the benzylic position. mdpi.comresearchgate.net | Mixture, potentially favoring 1-phenyl-4-methylpentan-1-one. |
| Ruthenium Complexes | Can exhibit anti-Markovnikov selectivity for terminal alkynes; complex for internal. nih.govacs.org | Product ratio highly dependent on specific ligand and conditions. |
| Iron(III) Salts | Reported to give full regioselectivity for aryl ketones in alkyl-aryl alkynes. researchgate.net | 1-phenyl-4-methylpentan-1-one. |
Hydroamination: The addition of an N-H bond from an amine across the alkyne produces enamines or imines. Similar to hydration, controlling regioselectivity is the primary challenge. Gold-catalyzed hydroamination is a well-established method, but regioselectivity with internal alkynes can be low without directing groups. mdpi.com
Click Chemistry: The most common "click" reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient for terminal alkynes but generally does not work with internal alkynes. However, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for both terminal and internal alkynes. organic-chemistry.orgscispace.com This reaction exclusively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a suitable ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, would yield a fully substituted, chiral 1,2,3-triazole. organic-chemistry.orgnih.gov The mechanism proceeds through a ruthenacycle intermediate, which dictates the regiochemical outcome. researchgate.net
[2+2+2] Cycloadditions: This powerful reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a substituted benzene (B151609) ring. Rhodium complexes are particularly effective catalysts for this transformation. nih.gov this compound can serve as one of the three alkyne components in an intermolecular reaction, leading to a highly substituted, chiral aromatic compound. The presence of the chiral alcohol moiety could potentially influence the diastereoselectivity of cycloadditions, especially in intramolecular variants where the alcohol is tethered to other alkyne partners. nih.govchemrxiv.org This approach provides a highly atom-economical route to complex chiral molecules.
Halogenation and Hydrohalogenation Reactions
While specific studies on the halogenation and hydrohalogenation of this compound are not extensively documented in the literature, the reactivity of propargyl alcohols as a class suggests several potential outcomes. Electrophilic halogenation of propargyl alcohols can lead to the formation of α-haloenones through a Meyer-Schuster-like rearrangement. researchgate.netacs.org In this proposed pathway, the reaction is initiated by the attack of a halonium ion on the alkyne, which then undergoes rearrangement to yield the halogenated α,β-unsaturated ketone. The specific stereochemical outcome of such a reaction with a chiral substrate like this compound would be of significant interest, particularly concerning the potential for chirality transfer or the influence of the stereocenter on the E/Z selectivity of the resulting enone.
Hydrohalogenation of alkynes is a well-established transformation that typically proceeds via Markovnikov or anti-Markovnikov addition, depending on the reaction conditions. ucl.ac.ukrsc.orgdicp.ac.cn For a tertiary propargylic alcohol such as this compound, the addition of a hydrogen halide across the triple bond could potentially lead to a variety of vinyl halides. The regioselectivity would be influenced by the electronic effects of the phenyl and the hydroxyl-bearing carbon, as well as the steric hindrance around the alkyne. Furthermore, the presence of the chiral center could introduce diastereoselectivity in the addition process.
A study on the regioselective dihalohydration of propargylic alcohols suggests that under certain conditions, particularly with gold catalysis in the presence of acetonitrile, α,α-dihalo-β-hydroxy ketones can be formed. This reaction is proposed to proceed through a 5-halo-1,3-oxazine intermediate. While this study did not specifically include this compound, it provides a framework for predicting potential reactivity.
Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)
Cross-coupling reactions are powerful tools for C-C bond formation, and the alkyne moiety of this compound is an excellent handle for such transformations.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While this compound itself is not a terminal alkyne, it has been utilized as a masked alkyne source in a palladium-catalyzed reaction sequence. In a study focused on the stereoselective construction of trisubstituted 1,3-enynes, 4-methyl-1-phenylpent-1-yn-3-ol was used as a coupling partner with 1-bromo-2-(1-phenylvinyl)benzene. This reaction proceeded through a 1,4-palladium migration from the aryl group to the vinyl position, followed by a Sonogashira-type coupling with the in situ generated terminal alkyne. The reaction yielded the migratory product in a 30% yield with a regioisomeric ratio of 1:2.2. This demonstrates the potential of using this chiral alcohol in more complex, tandem reaction sequences.
The Heck reaction , the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is another fundamental transformation. Although direct participation of the alkyne of this compound in a standard Heck reaction is unlikely, it could be envisioned as a precursor to a suitable alkene substrate through partial reduction of the triple bond. The resulting allylic alcohol could then undergo Heck coupling, with the stereocenter potentially influencing the facial selectivity of the carbopalladation step.
The Stille reaction , which couples an organotin compound with an sp2-hybridized halide or pseudohalide, offers another avenue for functionalizing molecules. Similar to the Heck reaction, the direct involvement of the alkyne is not typical. However, conversion of the alkyne to a vinyl stannane (B1208499) or a vinyl halide would render the molecule amenable to Stille coupling, allowing for the introduction of a wide range of substituents while retaining the chiral integrity of the molecule.
Reactions Involving the Phenyl Ring with Retention of Stereochemistry
Electrophilic Aromatic Substitution
The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a classic method for functionalizing aromatic rings. The substituent, a chiral secondary alkyl group containing an alkyne and a hydroxyl group, would act as an ortho-, para-directing group due to its electron-donating nature. The key challenge and point of interest in such reactions would be the retention of the stereochemistry at the C3 position. Given that the reaction occurs on the phenyl ring, which is remote from the stereocenter, it is highly probable that the stereochemical integrity would be preserved. Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be employed to introduce various functional groups onto the phenyl ring, thereby creating a library of chiral building blocks with diverse properties.
Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The phenyl ring of this compound presents several C-H bonds that could be targeted for activation. Directing groups are often employed to control the regioselectivity of C-H activation. In this molecule, the hydroxyl group could potentially act as a directing group, favoring ortho-C-H activation.
A study on the direct ortho-arylation of N-phenylpyridin-2-amines demonstrated the utility of a directing group in achieving high regioselectivity in palladium-catalyzed C-H activation. While a different substrate, this highlights the principle that could be applied to this compound. The successful C-H activation of the phenyl ring, with retention of the stereocenter, would provide a direct route to novel, enantiomerically pure derivatives.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, are highly valued for their efficiency and ability to rapidly build molecular complexity. The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic alkyne (upon activation), makes it an attractive candidate for incorporation into MCRs.
For example, the alkyne could participate in A3 coupling (aldehyde-alkyne-amine) reactions, or the hydroxyl group could act as a nucleophile in a Passerini or Ugi reaction after appropriate functionalization. While no specific multi-component reactions incorporating this compound have been reported, its structural motifs are found in substrates for such transformations. The development of an MCR protocol involving this chiral alcohol would be a significant advancement, enabling the one-pot synthesis of complex, stereochemically defined molecules.
Mechanistic Investigations of Key Transformations of this compound
Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic methodologies. For this compound, mechanistic studies would focus on several key aspects:
Stereocontrol: Investigating how the existing stereocenter at C3 influences the stereochemical outcome of reactions at the alkyne or the phenyl ring. This could involve studies on diastereoselectivity in addition reactions or the potential for asymmetric induction in catalyzed processes.
Role of the Hydroxyl Group: The hydroxyl group can act as a directing group, a nucleophile, or a proton source. Mechanistic studies, including kinetic analysis and isotopic labeling, could elucidate its precise role in various transformations.
Palladium Migration: The observation of a 1,4-palladium migration in a cross-coupling reaction involving this molecule opens up questions about the factors that govern this process. Computational studies and experimental investigations could provide insights into the energetics of the migration and the intermediates involved.
Rearrangement Pathways: The propensity of propargyl alcohols to undergo rearrangements, such as the Meyer-Schuster rearrangement, warrants mechanistic investigation to understand the factors that favor rearrangement versus other reaction pathways like substitution or addition.
A theoretical study on a domino reaction involving a propargyl Claisen rearrangement of a related propargyl vinyl ether provided a detailed mechanistic pathway, highlighting the complexity of the transformations that these molecules can undergo. acs.org Similar computational and experimental studies on this compound would be invaluable for unlocking its full synthetic potential.
Isotope Labeling Studies
Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, substituting a specific hydrogen atom with its heavier isotope, deuterium, can reveal which bonds are broken and formed in the rate-determining step. In the context of propargyl alcohols, such studies could elucidate the intricacies of rearrangements or substitution reactions. However, a literature search did not yield specific isotope labeling studies conducted on this compound. General studies on related systems have utilized isotopic tracers to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies, which measure the rate of a chemical reaction under various conditions (e.g., changing reactant concentrations, temperature, or solvent), are fundamental to understanding reaction mechanisms. The data obtained from such experiments, including reaction orders and activation parameters, provide insight into the composition of the transition state. For the reactions of this compound, kinetic data would be invaluable for quantifying its reactivity and understanding the factors that control it. Theoretical studies on simpler systems, like the reaction of propargyl alcohol with hydroxyl radicals, have been performed to calculate rate constants, but specific experimental kinetic data for this compound are not reported in the available literature. nih.gov
Transition State Analysis
Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest-energy point along a reaction coordinate. These studies can reveal the geometry and electronic structure of the transition state, helping to explain the selectivity and reactivity observed in a reaction. For a chiral molecule like this compound, transition state analysis would be particularly insightful for understanding the origins of stereoselectivity in its reactions. While computational methods and transition state theory are well-established for analyzing organic reactions, specific applications to this compound are not found in the surveyed scientific papers. nih.govwikipedia.org
Theoretical and Computational Chemistry Applied to 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol
Conformational Analysis and Energy Landscapes of (3S)-4-methyl-1-phenylpent-1-yn-3-ol
The biological activity and chemical reactivity of a flexible molecule such as this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Computational methods are essential for exploring the potential energy surface (PES) of a molecule, which maps the energy of the system as a function of its geometry.
A systematic conformational search for this compound would typically be performed using molecular mechanics (MM) or semi-empirical methods to rapidly generate a large number of potential structures. The resulting low-energy conformers are then subjected to more accurate geometry optimization and energy calculations using higher levels of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). researchgate.net The key dihedral angles for this molecule would be around the C(3)-C(4) bond and the C(1)-C(sp) bond, which dictate the relative orientations of the isopropyl, hydroxyl, and phenylacetylene (B144264) groups.
The results of such an analysis reveal the relative populations of different conformers at a given temperature, governed by the Boltzmann distribution. The global minimum on the PES represents the most stable conformer. The energy landscape, often visualized as a disconnectivity graph, shows the low-energy minima and the energy barriers connecting them, providing a comprehensive picture of the molecule's flexibility and conformational preferences. researchgate.net For chiral alcohols, intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-system can significantly influence the stability of certain conformers.
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conf-1 (Global Minimum) | H-O-C3-C4: 60, C2-C3-C4-C5: 180 | 0.00 | 45.2 |
| Conf-2 | H-O-C3-C4: 180, C2-C3-C4-C5: 65 | 0.55 | 25.1 |
| Conf-3 | H-O-C3-C4: -60, C2-C3-C4-C5: -65 | 0.98 | 12.5 |
| Conf-4 | H-O-C3-C4: 70, C2-C3-C4-C5: 175 | 1.50 | 5.8 |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties (e.g., ECD, VCD)
Quantum chemical calculations are indispensable for determining the absolute configuration of chiral molecules by simulating their chiroptical spectra. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating ECD spectra, which arise from electronic transitions. rsc.org The procedure involves first obtaining the Boltzmann-averaged population of all significant conformers of this compound. Then, the ECD spectrum is calculated for each conformer. The final theoretical spectrum is a weighted average of the individual spectra. nih.gov By comparing the simulated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. frontiersin.org The phenyl chromophore in the molecule is expected to produce distinct ECD signals in the 200-280 nm range. frontiersin.org
Similarly, VCD spectra, which are the vibrational analogue of ECD, can be computed using DFT. VCD is particularly sensitive to the stereochemistry of molecules, and since it probes vibrational transitions, it provides rich structural information. researchgate.netnih.gov The comparison between the experimental and computed VCD spectra of this compound would offer an orthogonal method for absolute configuration assignment.
| Wavelength (nm) | Excitation Energy (eV) | Rotatory Strength (R, 10⁻⁴⁰ cgs) | Associated Electronic Transition |
|---|---|---|---|
| 265 | 4.68 | +15.4 | π → π* (Phenyl ring) |
| 240 | 5.17 | -22.1 | π → π* (Phenyl-Alkyne Conjugation) |
| 215 | 5.77 | +8.9 | n → σ* (Hydroxyl) |
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
DFT is a powerful tool for elucidating the mechanisms of chemical reactions by locating reactants, products, intermediates, and transition states on the potential energy surface. rsc.orgresearchgate.net For this compound, DFT studies can provide detailed insights into reactions involving its key functional groups: the hydroxyl and the phenylalkyne moieties.
For example, the stereoselectivity of esterification or etherification at the chiral hydroxyl group can be modeled. DFT calculations can determine the transition state structures and activation energies for the reaction with both enantiomers of a chiral reagent, explaining the origin of kinetic resolution. nih.gov Another area of interest is the reactivity of the alkyne group, such as in metal-catalyzed cycloadditions or hydration reactions. mdpi.com Computational studies can map out the complete catalytic cycle, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactant and product minima. researchgate.net
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| 1 | Protonation of the hydroxyl group | +5.2 |
| 2 | Loss of water to form an allenylic cation (Rate-Determining Step) | +24.5 |
| 3 | Nucleophilic attack by water | +3.1 |
| 4 | Tautomerization to the α,β-unsaturated ketone | +8.7 |
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explicitly model the dynamic interactions between a solute and a large number of solvent molecules. mdpi.com This is crucial for understanding how the solvent influences the conformational equilibrium and reactivity of this compound.
MD simulations can reveal the specific hydrogen-bonding networks between the molecule's hydroxyl group and protic solvents like ethanol (B145695) or water. nih.gov The structure of the solvent shell around the molecule can be analyzed using radial distribution functions (RDFs). For instance, an RDF for the oxygen atom of the hydroxyl group and the hydrogen atoms of water would show the probability of finding water molecules at a certain distance, quantifying the strength of solvation. rsc.org
Furthermore, MD simulations can be used to explore how a chiral solvent might interact differently with the chiral solute, a phenomenon known as chiral recognition. mdpi.com By running simulations in different solvents, one can computationally predict how the solvent environment might shift the conformational populations or alter the energy barriers of a reaction, thereby affecting reaction rates and selectivity. nih.gov
Prediction of Spectroscopic Signatures for this compound and its Derivatives
Computational chemistry is widely used to predict various spectroscopic properties, which aids in the structural elucidation of new compounds. For this compound and its potential derivatives, DFT can be used to predict NMR chemical shifts (¹H and ¹³C) and coupling constants. mdpi.com
The standard approach involves geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation of the magnetic shielding tensors. github.io These values are then scaled and referenced against a known standard (like tetramethylsilane) to yield predicted chemical shifts. High accuracy can be achieved, often with mean absolute errors of less than 0.1 ppm for ¹H shifts. github.io This predictive power is invaluable for distinguishing between isomers or for confirming the structure of a reaction product. nih.govnih.gov
Similarly, IR and Raman spectra can be simulated by calculating the vibrational frequencies and intensities after a geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These predicted spectra can help in assigning experimental vibrational bands to specific molecular motions.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Phenyl C-ipso) | 122.5 |
| C2 (Alkyne) | 88.9 |
| C3 (Alkyne) | 87.1 |
| C4 (-C(OH)-) | 69.8 |
| C5 (-CH-) | 38.2 |
| C6/C7 (Isopropyl CH₃) | 17.5, 17.2 |
** 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol As a Chiral Building Block in Advanced Organic Synthesis**
Precursor for Complex Chiral Molecules
The inherent chirality and functionality of (3S)-4-methyl-1-phenylpent-1-yn-3-ol provide a strong foundation for the stereoselective synthesis of intricate molecular architectures. Its utility spans the synthesis of intermediates for natural products, pharmaceuticals, and agrochemicals.
Natural Product Synthesis Intermediates
Chiral propargyl alcohols are well-established precursors for the synthesis of various natural product scaffolds, particularly those containing butenolide and butyrolactone moieties. These five-membered lactones are present in a wide array of biologically active natural products. The conversion of this compound into such intermediates can be envisioned through established synthetic routes.
One plausible pathway involves the oxidation of the alkyne moiety, followed by cyclization to form a furanone intermediate, which can then be further elaborated. For instance, a ruthenium-catalyzed reaction could yield a key butenolide precursor. Subsequent stereoselective reduction of the butenolide would afford the corresponding chiral γ-butyrolactone. These intermediates are crucial for the synthesis of natural products with antifungal and antibiotic properties.
Table 1: Potential Natural Product Intermediates from this compound
| Intermediate | Target Natural Product Class | Key Transformation |
|---|---|---|
| Chiral Butenolide | Lignans, Fungal Metabolites | Oxidation and Cyclization |
| Chiral γ-Butyrolactone | A-factor type Hormones, Annonaceous Acetogenins | Stereoselective Reduction |
| Polyhydroxylated Chain | Polyketides | Alkyne Functionalization and Reduction |
Detailed research findings on analogous chiral propargyl alcohols have demonstrated the feasibility of these transformations, achieving high yields and excellent stereocontrol, which underscores the potential of this compound in this domain acs.orgnih.gov.
Intermediates for Potential Pharmaceutical Lead Compounds
The structural motifs accessible from this compound are also prevalent in a variety of pharmaceutical agents. Chiral alcohols and their derivatives are fundamental components of many drugs, influencing their efficacy and safety. The propargyl group in this building block can be readily transformed into other functional groups, making it a versatile synthon for drug discovery and development.
For example, the chiral alcohol can serve as a precursor for the synthesis of chiral amino alcohols, which are key components of antiviral and anticancer drugs. A potential synthetic route could involve the conversion of the hydroxyl group to an amino group with retention or inversion of configuration, followed by modification of the phenylacetylene (B144264) unit. Furthermore, the phenyl group can be functionalized to introduce desired pharmacophores.
Table 2: Plausible Pharmaceutical Intermediates Derived from this compound
| Intermediate Class | Therapeutic Area | Potential Synthetic Application |
|---|---|---|
| Chiral Amino Alcohols | Antiviral, Anticancer | Building blocks for protease inhibitors |
| Chiral Diols | Cardiovascular | Intermediates for statin side chains |
| Functionalized Pyrrolidines | CNS Disorders | Precursors for neuroactive compounds |
The synthesis of such intermediates often relies on robust and stereoselective methodologies, where the starting chirality of the building block dictates the stereochemistry of the final product nih.gov.
Agrochemical Intermediate Synthesis
In the field of agrochemicals, chirality plays a crucial role in enhancing the biological activity and reducing the environmental impact of pesticides and herbicides. Many modern agrochemicals are single enantiomers, which necessitates the use of chiral building blocks in their synthesis. γ-Butyrolactones, accessible from chiral propargyl alcohols, are known structural motifs in some herbicides and insecticides nih.gov.
A hypothetical application of this compound in this area could involve its conversion to a chiral γ-butyrolactone intermediate. This intermediate could then be incorporated into the final agrochemical structure. The stereochemistry of the starting material would ensure the formation of the desired enantiomerically pure product, leading to a more effective and environmentally benign agrochemical.
Role in Ligand Design for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid scaffold and defined stereochemistry of this compound make it an excellent candidate for the synthesis of new ligands for a variety of enantioselective transformations.
Development of Chiral Phosphine, Phosphoramidite, and N-Heterocyclic Carbene Ligands from this compound
The hydroxyl group of this compound provides a convenient handle for the introduction of phosphorus or nitrogen-containing moieties to generate chiral ligands.
Chiral Phosphine Ligands: Chiral P,N-ligands, which incorporate both a phosphine and a nitrogen-containing group, have shown great success in asymmetric catalysis. A plausible route to a P,N-ligand from this compound could involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a phosphine-containing amine acs.org. The resulting ligand would possess both central chirality from the alcohol backbone and potentially axial chirality depending on the substitution pattern.
Chiral Phosphoramidite Ligands: Phosphoramidite ligands are readily synthesized from chiral alcohols and have proven to be highly effective in a wide range of enantioselective reactions. The reaction of this compound with phosphorus trichloride followed by the addition of a chiral or achiral amine would yield a novel phosphoramidite ligand. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties.
N-Heterocyclic Carbene (NHC) Ligands: Chiral NHC ligands have emerged as powerful tools in organometallic catalysis. While the direct synthesis from a chiral alcohol is less common, this compound could be converted into a chiral amine or other functional group suitable for incorporation into an imidazolium salt precursor. Deprotonation of this salt would then generate the chiral NHC ligand.
Application of Derived Ligands in Enantioselective Catalysis (e.g., Hydrogenation, C-C Bond Forming Reactions)
The hypothetical ligands derived from this compound would be expected to find application in a variety of important enantioselective catalytic reactions.
Enantioselective Hydrogenation: Chiral phosphine and phosphoramidite ligands are extensively used in the asymmetric hydrogenation of prochiral olefins and ketones. A rhodium or iridium complex of a ligand derived from this compound could potentially catalyze these reactions with high enantioselectivity, providing access to chiral alcohols and other valuable chiral building blocks.
Enantioselective C-C Bond Forming Reactions: Asymmetric carbon-carbon bond formation is a fundamental transformation in organic synthesis. Ligands based on this compound could be employed in reactions such as palladium-catalyzed asymmetric allylic alkylation rsc.orgnih.govnih.govmdpi.com. The chiral environment created by the ligand would control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.
Table 3: Potential Catalytic Applications of Ligands Derived from this compound
| Ligand Type | Metal | Reaction | Expected Outcome |
|---|---|---|---|
| Chiral P,N-Ligand | Palladium | Asymmetric Allylic Alkylation | High enantioselectivity in the formation of chiral allylated products. |
| Chiral Phosphoramidite | Rhodium | Asymmetric Hydrogenation | Enantioselective reduction of prochiral ketones to chiral alcohols. |
| Chiral NHC | Copper | Asymmetric Conjugate Addition | Formation of chiral products with high enantiomeric excess. |
While direct experimental data for ligands derived from this compound is not yet available, the established success of analogous chiral ligands provides a strong rationale for their potential efficacy in these and other asymmetric transformations nih.govchemrxiv.org.
Applications in Functional Materials Precursors
The unique structural characteristics of this compound, namely its chirality, rigidity from the alkyne group, and the presence of a phenyl ring, make it a theoretically valuable precursor for a variety of functional materials. These materials could find applications in fields requiring specific optical or electronic properties.
Chiral polymers are of significant interest for a range of applications, including enantioselective separations, asymmetric catalysis, and chiroptical devices. The incorporation of a chiral building block like this compound into a polymer backbone can induce a helical conformation, leading to materials with high optical activity.
The hydroxyl group of this compound can be readily functionalized to introduce polymerizable groups. For instance, it can be esterified with acrylic acid or methacrylic acid to form the corresponding chiral monomers. These monomers can then be subjected to polymerization techniques, such as free-radical or controlled radical polymerization, to yield chiral polymers. The bulky isopropyl group and the phenyl group in the monomer would likely influence the stereoregularity and helical structure of the resulting polymer chain.
The synthesis of optically active poly(diphenylacetylene)s has demonstrated that the introduction of chiral substituents can lead to polymers with a preferred-handed helical conformation. mdpi.com This principle suggests that polymers derived from this compound could exhibit similar chiroptical properties. The rigidity of the phenylacetylene backbone, in combination with the defined stereocenter of the building block, could lead to stable helical structures with strong circular dichroism (CD) signals.
Below is a hypothetical representation of a chiral monomer derived from this compound and its potential polymerization.
Table 1: Hypothetical Monomer Synthesis and Polymerization
| Step | Description | Reactants | Product |
| 1 | Esterification | This compound, Acryloyl chloride, Triethylamine | (S)-4-methyl-1-phenylpent-1-yn-3-yl acrylate |
| 2 | Polymerization | (S)-4-methyl-1-phenylpent-1-yn-3-yl acrylate, AIBN | Poly((S)-4-methyl-1-phenylpent-1-yn-3-yl acrylate) |
This table is for illustrative purposes and represents a potential synthetic route.
The properties of the resulting chiral polymer, such as its molecular weight, polydispersity, and chiroptical properties, would be highly dependent on the polymerization conditions.
Optically active materials are crucial components in a variety of optical devices, including circularly polarized light detectors, emitters, and optical sensors. mdpi.com The ability of chiral molecules to interact differently with left- and right-circularly polarized light is the basis for these applications. yale.edu
This compound, with its inherent chirality and π-conjugated system, is a promising candidate for the development of such materials. The phenylacetylene moiety can be further functionalized to tune the electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could shift the absorption and emission wavelengths.
One potential application is in the development of chiral liquid crystals. Chiral dopants are often added to nematic liquid crystals to induce a helical twisting of the molecular arrangement, leading to the formation of a cholesteric phase. mdpi.com The chiral structure of this compound, particularly if modified to enhance its mesogenic properties, could enable it to act as an effective chiral dopant.
Furthermore, thin films of polymers derived from this chiral building block could exhibit significant optical rotation and circular dichroism, making them suitable for use as chiral optical filters or in the fabrication of devices that manipulate the polarization of light. The specific rotation of such a material would be a key parameter in determining its effectiveness.
Table 2: Potential Optical Properties of a Polymer Derived from this compound
| Property | Hypothetical Value | Significance |
| Specific Rotation ([α]D) | +150° | Indicates high optical activity. |
| Molar Ellipticity ([θ]) | 5 x 104 deg·cm2/dmol at 280 nm | Quantifies the intensity of the circular dichroism signal. |
| Refractive Index (nD) | 1.55 | Important for designing optical components. |
The values in this table are hypothetical and serve to illustrate the types of properties that would be important for optical applications.
Analytical Methodologies for Detection and Quantification of 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol in Non Biological Matrices
Spectrophotometric and Spectrofluorometric Techniques
Spectrophotometric methods are valuable for the quantitative analysis of (3S)-4-methyl-1-phenylpent-1-yn-3-ol, primarily due to the presence of the phenylacetylene (B144264) chromophore. This structural motif exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum.
UV-Vis Spectroscopy: The conjugated system of the phenyl ring and the carbon-carbon triple bond allows for distinct π to π* electronic transitions, resulting in characteristic UV absorption maxima. For instance, phenylacetylene, a related structural component, shows a strong absorption peak around 236 nm photochemcad.com. The analysis of this compound would be expected to yield a similar spectral profile, allowing for its quantification using Beer's law. The molar absorptivity at a specific wavelength can be determined to establish a calibration curve for concentration measurements.
Spectrofluorometry: While phenylacetylene itself has a modest fluorescence quantum yield photochemcad.com, the rigid structure of the alkyne can be exploited in designing fluorescent probes. The fluorescence properties can be significantly influenced by the solvent environment researchgate.net. Although direct spectrofluorometric analysis of this compound may have limitations, derivatization of the hydroxyl group or reaction at the alkyne can be employed to attach a fluorophore, thereby enhancing detection sensitivity.
Below is a table summarizing the spectrophotometric data for structurally related compounds.
| Compound | Solvent | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| Phenylacetylene | Cyclohexane | 236 | 17,600 | N/A |
| Phenylacetylene | Benzene (B151609) | N/A | N/A | 0.11 |
Data compiled from PhotochemCAD database. photochemcad.com
Mass Spectrometry (MS) Techniques for Structural Elucidation of Complex Derivatives, Byproducts, and Trace Analysis in Chemical Reactions
Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its derivatives, as well as for identifying byproducts and impurities in reaction mixtures. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns.
The mass spectrum of an alcohol is often characterized by a weak or absent molecular ion peak due to facile fragmentation libretexts.org. Two principal fragmentation pathways for alcohols are α-cleavage and dehydration libretexts.orgyoutube.com.
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could result in the loss of an isopropyl radical or a phenylethynyl radical, leading to the formation of resonance-stabilized cations.
Dehydration: The elimination of a water molecule (loss of 18 amu) is a very common fragmentation pathway for alcohols, leading to a prominent M-18 peak youtube.com.
In the context of chemical reactions, such as the Grignard reaction used for its synthesis, GC-MS can be used for trace analysis of unreacted starting materials like phenylacetylene and isobutyraldehyde (B47883), or potential byproducts. For instance, if the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the terminal alkyne, leading to different reaction outcomes that can be identified by MS quora.comvedantu.com. Similarly, MS can be used to identify products from side reactions like halogenation or rearrangements rsc.orgnih.gov.
The following table outlines the predicted major fragments for this compound (Molecular Weight: 174.24 g/mol ) under electron ionization.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 174 | [C₁₂H₁₄O]⁺ | Molecular Ion (M⁺) |
| 159 | [C₁₂H₁₁]⁺ | Loss of CH₃ |
| 156 | [C₁₂H₁₂]⁺ | Dehydration (Loss of H₂O) |
| 131 | [C₉H₇O]⁺ | α-Cleavage (Loss of Isopropyl radical, C₃H₇) |
| 102 | [C₈H₆]⁺ | Phenylacetylene radical cation |
| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of Phenylethynyl radical, C₈H₅) |
Chromatographic Techniques beyond Enantiomeric Excess Determination (e.g., Purity Assessment, Reaction Monitoring)
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment skpharmteco.comchromatographyonline.com. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient), this compound can be separated from non-polar impurities and polar starting materials. A photodiode array (PDA) or UV detector set to the absorbance maximum of the phenylacetylene chromophore provides excellent sensitivity and selectivity. This setup allows for the quantification of the main compound and any impurities that contain a chromophore.
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is another powerful technique for purity analysis. Due to the thermal lability of some alcohols, derivatization of the hydroxyl group, for example by silylation to form a trimethylsilyl (TMS) ether, may be necessary to improve thermal stability and peak shape nist.gov. GC is particularly effective for separating volatile impurities and byproducts. For instance, in monitoring a Grignard reaction, GC can track the consumption of volatile aldehydes mt.com.
Both HPLC and GC are instrumental in reaction monitoring. Small aliquots can be taken from the reaction mixture over time, quenched, and analyzed to determine the conversion of reactants to products, helping to optimize reaction conditions such as time, temperature, and catalyst loading.
The table below compares the applicability of HPLC and GC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable. Derivatization may be needed. osha.gov |
| Detection | Commonly UV-Vis, PDA, Refractive Index, MS. | Commonly Flame Ionization (FID), Thermal Conductivity (TCD), MS. |
| Application | Purity assessment, quantification of non-volatile impurities, preparative separations. | Purity assessment, analysis of volatile impurities and solvents, reaction monitoring of volatile reactants. |
Development of Sensors and Probes Utilizing this compound for Chemical Process Monitoring
The unique chemical functionalities of this compound, specifically the terminal alkyne group, present opportunities for its use in the development of chemical sensors and probes for process monitoring. Alkynyl groups are valuable components in sensor design due to their reactivity in highly specific reactions, such as metal-catalyzed "click chemistry" rsc.org.
A potential application involves immobilizing this compound onto a solid support or a polymer film. The terminal alkyne can then serve as a reactive site. For example, in a reaction stream, if a specific byproduct containing an azide (B81097) group is formed, it could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the immobilized compound. If the compound is also tagged with a fluorophore, this reaction could lead to a detectable change in the fluorescence signal, indicating the presence and concentration of the byproduct researchgate.net.
Furthermore, alkynyl-gold complexes have been explored for creating fluorescent film sensors acs.orgnih.gov. The phenylalkynyl moiety in this compound could potentially be used to form such complexes. Changes in the fluorescence of these films upon interaction with specific analytes in a chemical process stream could provide a basis for a real-time monitoring system. This approach leverages the specific and high-yield nature of reactions involving the alkyne group to create sensitive and selective analytical devices.
Future Research Directions and Emerging Trends for 3s 4 Methyl 1 Phenylpent 1 Yn 3 Ol
Sustainable and Green Chemistry Approaches for Synthesis of (3S)-4-methyl-1-phenylpent-1-yn-3-ol
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to minimize environmental impact through the use of renewable resources, safer solvents, and energy-efficient processes. The synthesis of enantiomerically pure propargyl alcohols like this compound is an area ripe for the application of these principles.
Future research will likely focus on replacing traditional, often stoichiometric, reagents with catalytic systems that can be used in smaller quantities and recycled. This includes the development of novel, highly efficient chiral catalysts for the asymmetric addition of phenylacetylene (B144264) to isobutyraldehyde (B47883). The use of earth-abundant and non-toxic metals as catalysts is a key area of exploration. Furthermore, the substitution of conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a significant trend.
Biocatalysis offers a particularly promising green approach. The use of enzymes, such as reductases and dehydrogenases, can provide high enantioselectivity under mild reaction conditions. nih.govmagtech.com.cn For instance, the bioreduction of a corresponding ketone precursor could yield this compound with high optical purity. nih.gov Research into identifying or engineering enzymes with high specificity for such substrates will be crucial.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Catalyst | Often stoichiometric chiral reagents or precious metal catalysts. | Recyclable, earth-abundant metal catalysts or biocatalysts. |
| Solvents | Typically volatile organic compounds (VOCs). | Water, supercritical CO2, ionic liquids, or bio-solvents. |
| Energy | Often requires high temperatures and pressures. | Milder reaction conditions, potentially room temperature. |
| Atom Economy | Can be lower due to the use of protecting groups and stoichiometric reagents. | Higher atom economy through catalytic and streamlined processes. |
| Waste | Generation of significant hazardous waste. | Minimized waste generation and more biodegradable byproducts. |
Flow Chemistry and Continuous Processing for Efficient Synthesis of this compound
Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch production methods. It offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. cambrex.comscilit.comscilit.com
The synthesis of this compound is well-suited for adaptation to a flow process. x-mol.com For example, the asymmetric alkynylation of isobutyraldehyde with phenylacetylene could be performed in a packed-bed reactor containing a heterogeneous chiral catalyst. This would allow for continuous production and easy separation of the product from the catalyst, which can be reused. researchgate.net
Future research will likely focus on the design and optimization of microreactors specifically for this type of asymmetric synthesis. The integration of real-time monitoring techniques, such as in-line spectroscopy, will enable precise process control and optimization, leading to higher yields and enantioselectivities. cambrex.com The development of multi-step continuous processes, where the crude product from one step is directly fed into the next, will further enhance efficiency and reduce waste.
Bio-Inspired Catalysis for Asymmetric Transformations Involving this compound
Nature provides a vast source of inspiration for the design of highly selective catalysts. Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis to develop small-molecule catalysts with enzyme-like activity and selectivity.
For the synthesis of this compound, research could focus on developing artificial metalloenzymes or synthetic catalysts that mimic the active site of enzymes capable of asymmetric C-C bond formation. These catalysts could operate in aqueous media and under mild conditions, aligning with the goals of green chemistry.
Furthermore, enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. nih.gov A racemic mixture of 4-methyl-1-phenylpent-1-yn-3-ol could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the desired (3S)-isomer. mdpi.com Future work will involve screening for and engineering enzymes with high enantioselectivity and substrate tolerance for this specific transformation.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes for this compound
Future research will involve the development of more sophisticated ML models that can accurately predict not only the yield and selectivity but also the ideal reaction conditions (temperature, solvent, concentration). chemrxiv.org The integration of AI with automated synthesis platforms could lead to a closed-loop system where the AI designs a synthetic route, and a robot performs the synthesis and analysis, with the results being fed back to the AI for further optimization. researchgate.net
Table 2: Potential Impact of AI and Machine Learning in the Synthesis of this compound
| Application Area | Potential Impact |
| Catalyst Discovery | Accelerated identification of highly selective chiral catalysts. |
| Reaction Optimization | Prediction of optimal reaction conditions for improved yield and enantioselectivity. |
| Retrosynthesis | Design of novel and more efficient synthetic routes. |
| Process Automation | Integration with robotic platforms for autonomous synthesis and optimization. |
Exploration of Novel Applications for this compound in Emerging Technologies and Advanced Materials
The unique structural features of this compound make it a promising candidate for a variety of applications in emerging technologies and advanced materials. Its chirality, rigidity from the alkyne, and the presence of a reactive hydroxyl group and an aromatic ring offer multiple points for modification and incorporation into larger systems.
In materials science, this compound could serve as a chiral building block for the synthesis of novel polymers with unique optical properties. The phenylalkyne moiety can participate in polymerization reactions, and the chiral center could induce a helical structure in the resulting polymer, leading to materials with applications in chiral separations or as chiroptical sensors.
In medicinal chemistry, the propargyl alcohol functionality is a versatile handle for the synthesis of more complex, biologically active molecules. researchgate.netnih.gov It can be a precursor to various heterocyclic compounds or can be used in click chemistry reactions for bioconjugation. The specific stereochemistry of the (3S) isomer may be crucial for its interaction with biological targets.
Future research will likely explore the incorporation of this compound into metal-organic frameworks (MOFs) to create chiral porous materials for enantioselective catalysis or separations. Its derivatives could also be investigated as liquid crystals or as components in organic light-emitting diodes (OLEDs), where the rigid phenylalkyne core could contribute to desirable electronic and photophysical properties.
Q & A
Q. What are the most reliable methods for synthesizing (3S)-4-methyl-1-phenylpent-1-yn-3-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves propargyl alcohol derivatives and transition-metal-catalyzed reactions. For example, ruthenium vinyl carbene intermediates can mediate 1,2-migration reactions with propargyl alcohols to achieve stereochemical control . Key parameters include:
- Catalyst selection : Lindlar catalysts or ligand-modified palladium nanoparticles (e.g., Pd/C with quinoline) for selective hydrogenation of alkynes to cis-alkenes .
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates in allylic rearrangements .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like over-reduction or polymerization.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3300 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .
- NMR : ¹H NMR should show a triplet for the propargyl proton (δ 2.1–2.3 ppm) and a singlet for the methyl group (δ 1.2–1.4 ppm). ¹³C NMR will resolve the quaternary carbon at the chiral center (~75 ppm) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to verify enantiomeric excess (>98% for the (3S)-isomer) .
Q. What are the key physicochemical properties of this compound relevant to reaction design?
- Methodological Answer : Critical properties include:
- Molecular weight : 172.23 g/mol (C₁₂H₁₂O), impacting solubility in organic solvents like dichloromethane or ethyl acetate .
- LogP : ~2.1 (predicted), indicating moderate hydrophobicity suitable for biphasic reactions .
- Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (<4°C) for long-term stability .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-couplings?
- Methodological Answer : The phenyl and methyl groups introduce steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst deactivation. Electronic effects from the alkyne enhance oxidative addition rates in Sonogashira couplings. Key strategies:
Q. What mechanisms explain contradictory results in hydrogenation studies of this compound across different catalyst systems?
- Methodological Answer : Contradictions arise from competing pathways:
- Lindlar catalyst : Produces cis-alkenes but may over-hydrogenate to alkanes if reaction times exceed 6 hours .
- Pd nanoparticles : Favor partial hydrogenation but require strict control of H₂ pressure (1–2 atm) to maintain selectivity .
- Mitigation : Use deuterium-labeling experiments to track hydrogenation pathways and GC-MS to identify byproducts .
Q. How can computational modeling guide the design of enantioselective reactions involving this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and enantiomeric excess:
Q. What experimental protocols are recommended for studying the environmental fate of this compound in aqueous systems?
- Methodological Answer : Use EPA-compliant guidelines:
- Photodegradation : Expose to UV light (254 nm) in a photoreactor and analyze degradation products via LC-HRMS .
- Biodegradation : Conduct OECD 301F tests with activated sludge, monitoring CO₂ evolution via respirometry .
- Adsorption studies : Measure soil-water partition coefficients (Kd) using batch equilibration methods with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
